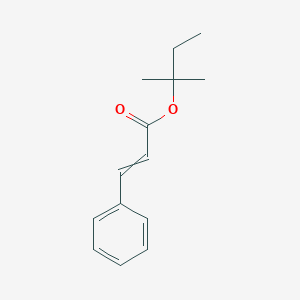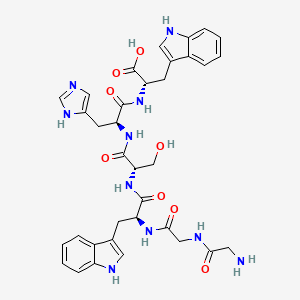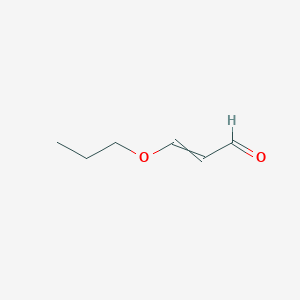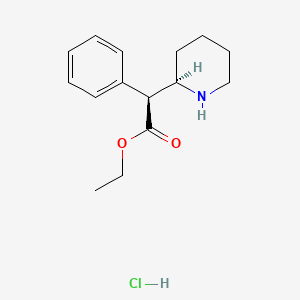![molecular formula C28H46P2Pd B1514527 Bis[bis(1,1-dimethylethyl)fenilfosfina]paladio CAS No. 52359-17-8](/img/structure/B1514527.png)
Bis[bis(1,1-dimethylethyl)fenilfosfina]paladio
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction of (POCOP)IrHCl with phenylphosphine under mild conditions . The structural features are consistent with a classic pseudo-octahedral iridium compound with three neutral phosphine donors .Molecular Structure Analysis
The molecular formula of this compound is C28H46P2Pd, and it has a molecular weight of 551.04 g/mol . The SMILES representation is [Pd].CC©©P(C1=CC=CC=C1)C©©C.CC©©P(C1=CC=CC=C1)C©©C .Chemical Reactions Analysis
The compound is unreactive at elevated temperatures and is unreactive toward excess phenylphosphine under the sampled conditions .Physical And Chemical Properties Analysis
This compound appears as an off-white crystalline solid . It is air sensitive . The exact mass is 550.211 g/mol .Aplicaciones Científicas De Investigación
Material Precursor en la Deposición de Películas Delgadas
Este compuesto sirve como material precursor en los procesos de deposición de películas delgadas . Las películas delgadas producidas a partir de este compuesto pueden tener diversas aplicaciones en electrónica, óptica y otros campos.
Química Industrial
En química industrial, el bis(di-terc-butil-fenilfosfina)paladio(0) se utiliza en varios procesos debido a su reactividad y estabilidad . Puede facilitar reacciones en condiciones que serían desafiantes para otros catalizadores.
Fabricación de LED
El bis(di-terc-butil-fenilfosfina)paladio(0) también se utiliza en la fabricación de diodos emisores de luz (LED) . Se puede utilizar en la deposición de películas delgadas que forman las capas activas de los LED.
Uso en Investigación
Este compuesto se utiliza a menudo en entornos de investigación, donde se puede utilizar para explorar nuevas reacciones y desarrollar nuevos métodos sintéticos . Sus propiedades únicas lo convierten en una herramienta valiosa en el avance de la investigación química.
Safety and Hazards
Mecanismo De Acción
Target of Action
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]-, also known as bis(di-tert-butyl-phenylphosphine)palladium(0), is a phosphine-based palladium complex. It primarily targets the reactants in coupling reactions . These reactions are fundamental in various fields of research and industries, including pharmaceutical, chemical, and materials science.
Mode of Action
The compound interacts with its targets by acting as a catalyst in coupling reactions . It facilitates the bond formation between two reactants, leading to the formation of a new compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coupling reaction pathway . In particular, it is used in Suzuki, Kumada, and Negishi coupling reactions . The downstream effects include the formation of new compounds that are crucial in various fields of research and industries .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new compounds through coupling reactions . These new compounds can have various applications in pharmaceutical, chemical, and materials science.
Análisis Bioquímico
Biochemical Properties
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- plays a crucial role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, it is known to catalyze cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of palladium complexes with the biomolecules, leading to the activation or inhibition of specific biochemical pathways.
Cellular Effects
The effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- on cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and transcription factors, thereby altering the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- exerts its effects through various mechanisms. It can form stable complexes with biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors, such as light and heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable impact on cellular function is observed. Toxic effects at high doses include oxidative stress, inflammation, and damage to vital organs.
Metabolic Pathways
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, such as the synthesis and degradation of biomolecules . This compound can affect metabolic flux by altering the activity of specific enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects.
Subcellular Localization
Palladium, bis[bis(1,1-dimethylethyl)phenylphosphine]- exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right place at the right time to exert its effects.
Propiedades
IUPAC Name |
ditert-butyl(phenyl)phosphane;palladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23P.Pd/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQUBRAVOMHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46P2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80789068 | |
| Record name | Di-tert-butyl(phenyl)phosphane--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80789068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52359-17-8 | |
| Record name | Di-tert-butyl(phenyl)phosphane--palladium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80789068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(di-tert-butylphenylphosphine)palladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S,5S,8R,9S,10S,13S,14S,17S)-3-[Tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1514446.png)
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)
![(1S,2S,6R,14R,15R,16R)-5-(Cyclopropylmethyl)-16-(3,3-dimethylbut-1-en-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B1514449.png)
![(2S)-2-amino-6-[4-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]-2,6-dideuteriopyridin-1-ium-1-yl]-6,6-dideuteriohexanoic acid](/img/structure/B1514452.png)
![2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide](/img/structure/B1514453.png)

![Diethyl [(4-cyanato-2-methylphenyl)methyl]propanedioate](/img/structure/B1514455.png)
![Phosphonic acid,[2-[(2-hydroxyethyl)amino]ethylidene]bis-(9CI)](/img/structure/B1514456.png)



![1,2-Benzenediol, 4-[2-(dibutylamino)ethyl]-, hydrobromide](/img/structure/B1514461.png)
![[(8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] (114C)octadecanoate](/img/structure/B1514464.png)
